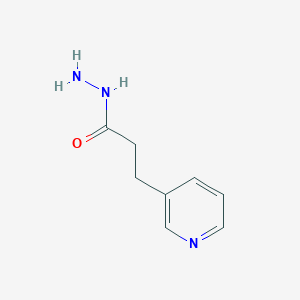

3-(Pyridin-3-yl)propanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyridin-3-yl)propanehydrazide is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Complexation and Coordination Chemistry

The compound 3-(Pyridin-3-yl)propanehydrazide shows potential in complexation and coordination chemistry. Studies have demonstrated its ability to form tetradentate ligands through condensation reactions, as seen in the complexation to Cadmium(II) (Hakimi et al., 2013). This suggests its utility in creating complex molecular structures with potential applications in various fields, including catalysis and material science.

2. Antimicrobial Activity

Derivatives of this compound, such as 2-(Pyridine-3-yl)-4H-chromen-4-one, have shown significant antimicrobial properties (Chate et al., 2013). This highlights the potential for developing new antimicrobial agents based on this compound, which could be important for addressing antibiotic resistance.

3. Organic Synthesis

This compound has been used in organic synthesis, demonstrating its versatility as a building block for complex molecules. For instance, it's involved in the synthesis of a key intermediate for a glucokinase activator (Dunetz et al., 2011). This application shows its significance in the pharmaceutical industry for drug development.

4. Spectroscopic and Quantum Chemical Studies

The compound has been subject to extensive spectroscopic and quantum chemical studies to understand its molecular structure and properties, as seen in the study of molecular structures like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (Sivakumar et al., 2021). This research is crucial for the development of new materials and chemicals.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-(Pyridin-3-yl)propanehydrazide is the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

This compound interacts with its target, PFKFB3, by inhibiting its activity . This inhibition reduces glycolytic flux and suppresses glucose uptake

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting PFKFB3, the compound reduces the rate of glycolysis, leading to decreased glucose uptake and energy production . The downstream effects of this action can include reduced cell proliferation and growth, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells .

Result of Action

The inhibition of PFKFB3 and the subsequent reduction in glycolysis can lead to a variety of molecular and cellular effects. Most notably, cells that rely on glycolysis for energy may experience reduced proliferation and growth . This has potential implications for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Análisis Bioquímico

Biochemical Properties

3-(Pyridin-3-yl)propanehydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and coordination with metal ions present in the active sites of enzymes. The compound’s ability to form stable complexes with enzymes makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Additionally, it has been found to inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its activity can diminish over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interactions with metabolic enzymes highlight its potential as a modulator of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, facilitating its movement across cellular membranes . Additionally, the compound can bind to serum proteins, influencing its distribution and accumulation in different tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . Post-translational modifications, such as phosphorylation, can also affect its localization by directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-pyridin-3-ylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMOFUDUJDDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634774 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320608-52-4 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)